5-Isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid
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Overview
Description
5-Isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid is a complex organic compound with a unique structure
Mechanism of Action
Target of Action
The primary targets of the compound “5-Isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid” are currently unknown
Mode of Action
Similar compounds have shown potential as apoptosis agonists , suggesting that this compound may interact with its targets to induce programmed cell death.
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways and their downstream effects . If the compound acts as an apoptosis agonist, it could potentially influence pathways related to cell survival and death .
Result of Action
If the compound acts as an apoptosis agonist, it could potentially lead to cell death in targeted cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of isopropylamine with a suitable diketone in the presence of a thiolating agent to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors. The process involves carefully controlled reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is utilized to study enzyme inhibition and protein interactions. It has shown promise in the development of new therapeutic agents targeting specific biological pathways.
Medicine: The compound has potential medicinal applications, particularly in the treatment of diseases related to the central nervous system and cardiovascular system. Its unique structure allows it to interact with specific molecular targets, leading to potential therapeutic effects.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable component in the synthesis of various commercial products.
Comparison with Similar Compounds
4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid
5-ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid
5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid
Uniqueness: 5-Isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid stands out due to its isopropyl group, which imparts unique chemical and biological properties compared to its analogs. This structural difference can lead to variations in reactivity, binding affinity, and biological activity.
Properties
IUPAC Name |
4-oxo-5-propan-2-yl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-4(2)5-3-6(10(16)17)12-8-7(5)9(15)14-11(18)13-8/h3-4H,1-2H3,(H,16,17)(H2,12,13,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGRIPPAOMNUBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC2=C1C(=O)NC(=S)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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